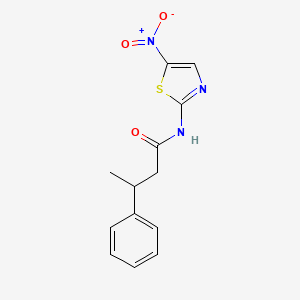
N-(5-nitro-1,3-thiazol-2-yl)-3-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-nitro-1,3-thiazol-2-yl)-3-phenylbutanamide: is a synthetic organic compound characterized by the presence of a nitro group attached to a thiazole ring, which is further connected to a phenylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-nitro-1,3-thiazol-2-yl)-3-phenylbutanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.
Nitration: The thiazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Amidation: The nitrated thiazole is reacted with 3-phenylbutanoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in N-(5-nitro-1,3-thiazol-2-yl)-3-phenylbutanamide can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: The major product would be N-(5-amino-1,3-thiazol-2-yl)-3-phenylbutanamide.
Substitution: Depending on the nucleophile, various substituted thiazole derivatives can be formed.
Scientific Research Applications
Chemistry
In chemistry, N-(5-nitro-1,3-thiazol-2-yl)-3-phenylbutanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound can be studied for its potential antimicrobial properties due to the presence of the nitro group, which is known to exhibit activity against certain bacteria and fungi.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. The compound’s structure allows for modifications that can enhance its pharmacological properties.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of N-(5-nitro-1,3-thiazol-2-yl)-3-phenylbutanamide involves its interaction with biological targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The thiazole ring can also interact with specific proteins, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-nitro-1,3-thiazol-2-yl)formamide
- N-(4-methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea
Uniqueness
N-(5-nitro-1,3-thiazol-2-yl)-3-phenylbutanamide is unique due to its specific combination of a nitro-thiazole moiety with a phenylbutanamide group. This structure provides a distinct set of chemical and biological properties that can be leveraged for various applications. Compared to similar compounds, it offers a different balance of hydrophobic and hydrophilic characteristics, which can influence its solubility, reactivity, and biological activity.
Properties
Molecular Formula |
C13H13N3O3S |
|---|---|
Molecular Weight |
291.33 g/mol |
IUPAC Name |
N-(5-nitro-1,3-thiazol-2-yl)-3-phenylbutanamide |
InChI |
InChI=1S/C13H13N3O3S/c1-9(10-5-3-2-4-6-10)7-11(17)15-13-14-8-12(20-13)16(18)19/h2-6,8-9H,7H2,1H3,(H,14,15,17) |
InChI Key |
NRMXUVXZYCBQRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)NC1=NC=C(S1)[N+](=O)[O-])C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















